molecular formula C17H16FN3O2 B11696788 4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide

4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B11696788
M. Wt: 313.33 g/mol
InChI Key: LIRZIWZRWLHBBX-XDHOZWIPSA-N
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Description

N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, a hydrazinecarbonyl moiety, and a propanamide backbone. It has been studied for its biological activities, including antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of a hydrazide with an aldehyde or acetophenone in the presence of a catalytic amount of base in ethanol. This results in the formation of the Schiff base analog .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl moiety.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products include oxidized derivatives of the hydrazinecarbonyl group.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in fatty acid biosynthesis . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE
  • N-(4-FLUOROPHENYL)-2-HYDROXY-N-(1-METHYLETHYL)ACETAMIDE

Comparison: N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its hydrazinecarbonyl moiety, which imparts distinct biological activities compared to other fluorophenyl derivatives

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(4-fluorophenyl)butanediamide

InChI

InChI=1S/C17H16FN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+

InChI Key

LIRZIWZRWLHBBX-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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